molecular formula C17H17NO4 B13905638 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid

3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid

Cat. No.: B13905638
M. Wt: 299.32 g/mol
InChI Key: AZFSZFPRTLSGSE-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of an amino group, a methoxycarbonyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(4-methylphenyl)propanoic acid

Uniqueness

3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid

InChI

InChI=1S/C17H17NO4/c1-22-17(21)14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(18)10-16(19)20/h2-9,15H,10,18H2,1H3,(H,19,20)

InChI Key

AZFSZFPRTLSGSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N

Origin of Product

United States

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